Saclofen
Description
Saclofen is a selective antagonist of the γ-aminobutyric acid B (GABAB) receptor, a metabotropic receptor critical for modulating inhibitory neurotransmission in the central and peripheral nervous systems. Structurally, it is a phosphinic acid derivative (HOOC-CH2-PH-CH2-COOH) and a competitive antagonist that binds to the orthosteric site of GABAB receptors, blocking the action of endogenous GABA and synthetic agonists like baclofen . This compound is widely used in preclinical research to investigate GABAB receptor-mediated processes, including synaptic plasticity, neurotransmitter release, and calcium signaling .
Key pharmacological properties include:
- Potency: this compound exhibits moderate antagonistic efficacy, with reported pIC50 values of ~4.0–4.2 in functional assays .
- Selectivity: It shows high specificity for GABAB receptors over GABAA receptors, as demonstrated by its inability to reverse bicuculline-sensitive GABAA-mediated effects .
- Functional Impact: this compound modulates intracellular calcium dynamics, inflammatory signaling, and neuronal excitability by blocking GABAB receptor activation .
Properties
IUPAC Name |
3-amino-2-(4-chlorophenyl)propane-1-sulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO3S/c10-9-3-1-7(2-4-9)8(5-11)6-15(12,13)14/h1-4,8H,5-6,11H2,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYLNVJYYQQXNEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CN)CS(=O)(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90903970 | |
| Record name | Beta-(Aminomethyl)-4-chlorobenzeneethanesulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90903970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
125464-42-8 | |
| Record name | Saclofen | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=125464-42-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Saclofen | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125464428 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Beta-(Aminomethyl)-4-chlorobenzeneethanesulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90903970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SACLOFEN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LRZ36BCQ1Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Historical Synthesis Methods
The earliest synthesis routes for saclofen, developed in the 1990s, relied on radical-mediated sulfonation and heterocyclic intermediate strategies. These methods established foundational approaches for introducing the sulfonic acid moiety while preserving the chiral center critical for GABAB receptor activity.
Radical Sulfonation and Reduction
The first documented synthesis involved radical sulfonation of 3-amino-1-bromo-2-(4-chlorophenyl)propene (Figure 1). This intermediate underwent radical-initiated sulfonation using sulfur dioxide and a peroxide initiator, yielding 3-amino-2-(4-chlorophenyl)propene-1-sulfonic acid. Subsequent catalytic hydrogenation reduced the alkene bond, furnishing this compound as a racemic mixture. While this route demonstrated feasibility, the absence of stereochemical control necessitated post-synthesis resolution to isolate the bioactive (R)-enantiomer.
Key Reaction Conditions
- Sulfonation : SO2, benzoyl peroxide, 80°C.
- Reduction : H2 gas, palladium-on-carbon catalyst, ambient temperature.
Thioacetic Acid Radical Addition and Oxidation
An alternative pathway utilized 2-(4-chlorophenyl)-3-phthalimidopropene as a starting material. Radical addition of thioacetic acid to the allylic position introduced a thioester group, which was oxidized to a sulfonyl chloride using chlorine gas. Acidic hydrolysis then cleaved the phthalimide protecting group and converted the sulfonyl chloride to the sulfonic acid, yielding this compound. This method avoided alkene reduction but required stringent control over oxidation conditions to prevent over-oxidation byproducts.
Key Reaction Conditions
- Thioester Formation : Thioacetic acid, AIBN initiator, 70°C.
- Oxidation : Cl2 gas, aqueous HCl, 0°C.
- Hydrolysis : 6M HCl, reflux.
Table 1: Comparison of Historical Synthesis Methods
Recent Advances in Electrochemical Synthesis
A 2024 breakthrough introduced an electrochemical radical sulfonylation strategy for this compound analogues (Figure 2). This method employed N-allylbenzamides as substrates, undergoing trifluoromethylation or methylsulfonylation via radical intermediates generated at the anode. Cyclization and subsequent hydrolysis yielded sulfonated β-arylethylamines with improved enantiomeric excess compared to traditional routes.
Key Reaction Conditions
- Electrolyte : Tetrabutylammonium tetrafluoroborate (TBABF4), acetonitrile.
- Anode Material : Graphite.
- Substrate : N-allyl-4-chlorobenzamide.
This approach minimized hazardous reagents and enabled precise control over sulfonic acid positioning, addressing historical challenges in regioselectivity.
Stereochemical Considerations
This compound’s GABAB antagonism is enantiomer-specific, with the (R)-isomer exhibiting full activity. Early synthetic routes produced racemic mixtures, necessitating chiral resolution via chromatography or enzymatic kinetic resolution. Modern methods, including asymmetric hydrogenation and chiral auxiliary incorporation, have improved enantioselectivity. For instance, the electrochemical method achieved 85% enantiomeric excess (ee) for the (R)-enantiomer by leveraging chiral induction at the allylic position.
Table 2: Stereochemical Outcomes of Synthesis Methods
| Method | Enantiomeric Excess (ee) | Resolution Required |
|---|---|---|
| Radical Sulfonation | 0% (racemic) | Yes |
| Electrochemical | 85% (R) | No |
Purification and Characterization
Post-synthesis purification typically involves recrystallization from aqueous NaOH or chromatographic techniques. This compound’s high polarity and solubility in alkaline media (10 mg/mL in 0.1M NaOH) complicate isolation, necessitating lyophilization for final product recovery.
Characterization Data
- Molecular Formula : C9H12ClNO3S.
- 1H NMR (D2O): δ 7.35 (d, 2H, Ar-H), 7.25 (d, 2H, Ar-H), 3.85 (m, 1H, CH), 3.10 (dd, 2H, CH2SO3H), 2.95 (br s, 2H, NH2).
- HPLC Purity : >98% (C18 column, 0.1% TFA in H2O/MeCN).
Table 3: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Molecular Weight | 249.72 g/mol | |
| Solubility (DMSO) | 0.3 mg/mL | |
| Melting Point | 245–247°C (dec.) | |
| Storage Conditions | -20°C, desiccated |
Challenges and Optimization Strategies
Historical methods faced limitations in yield (30–40% overall) and enantiocontrol. Modern electrochemical synthesis improved yields to 65–70% while reducing step count. Key challenges include:
- Sulfonic Acid Handling : Hygroscopicity and solubility necessitate inert atmosphere processing.
- Byproduct Formation : Over-oxidation during thioester-to-sulfonic acid conversion requires precise stoichiometry.
- Scalability : Electrochemical methods demand specialized equipment, complicating large-scale production.
Optimization via flow chemistry and immobilized catalysts is under investigation to enhance throughput.
Chemical Reactions Analysis
Saclofen undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can convert this compound into different reduced forms.
Substitution: this compound can undergo substitution reactions, particularly involving the amino and sulfonic acid groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Neuroscience Research
Saclofen has been extensively used to investigate the role of GABA_B receptors in neuronal signaling and plasticity.
- Neurotransmitter Release Modulation : Studies have shown that this compound can enhance GABA release in certain conditions, indicating its potential to modulate synaptic transmission. For instance, one study demonstrated that the application of this compound increased GABA overflow in striatal slices, suggesting its role in regulating inhibitory neurotransmission .
- Effects on Neuronal Migration : Research indicates that this compound influences postmitotic cell migration during brain development. In experiments with cortical slices from gestational day 18 rats, this compound treatment resulted in altered migration patterns of labeled cells, highlighting its impact on neurodevelopment .
Pain Management
This compound's antagonistic effects on GABA_B receptors have implications for pain management:
- Neuropathic Pain : this compound has been investigated for its effects on diabetic neuropathic pain. In a study exploring the interaction between GABA_B receptors and inflammatory pathways, findings suggested that this compound could mitigate neuropathic pain through modulation of signaling pathways associated with inflammation .
- Bladder Overactivity : In animal models, this compound has shown promise in reducing detrusor overactivity associated with spinal cord injuries. This application underscores its potential utility in treating bladder dysfunctions resulting from neurological conditions .
Tinnitus Treatment
Recent studies have explored the use of glutamate receptor antagonists for tinnitus management, where this compound's role is being evaluated as part of a broader therapeutic strategy. Excessive glutamate release is implicated in tinnitus pathophysiology, and agents like this compound may help restore balance in neurotransmission .
Table 1: Summary of Key Studies Involving this compound
Mechanism of Action
Saclofen exerts its effects by competitively antagonizing the gamma-aminobutyric acid type B receptor. This receptor is a heptahelical receptor that couples to the Gi/o class of heterotrimeric G-proteins. When this compound binds to the receptor, it inhibits the action of gamma-aminobutyric acid, leading to a decrease in the inhibitory effects mediated by this neurotransmitter. This results in various physiological effects, including modulation of neuronal activity and inhibition of voltage-gated calcium channels .
Comparison with Similar Compounds
Comparison with Similar Compounds
Saclofen belongs to a class of GABAB-targeting compounds, including antagonists (e.g., phaclofen, CGP54626) and agonists (e.g., baclofen). Below is a comparative analysis based on pharmacological profiles, structural features, and functional outcomes.
Table 1: Comparative Pharmacological Profiles of this compound and Analogous Compounds
Key Findings from Comparative Studies
This compound vs. Phaclofen: Both are competitive antagonists, but phaclofen exhibits slightly higher potency (pIC50 4.2 vs. 4.0) . Neither compound shows agonist-like activity at ≤1 mM, but this compound’s anti-inflammatory effects are more pronounced in macrophage studies .
This compound vs. CGP55845: CGP55845 is a high-affinity antagonist (nanomolar IC50), making it 100-fold more potent than this compound . this compound’s lower affinity limits its utility in high-resolution studies but reduces off-target effects in complex systems (e.g., calcium imaging) .
This compound vs. Baclofen: Baclofen, a clinically used agonist, activates GABAB receptors to suppress neurotransmitter release, while this compound blocks this effect . In pain models, this compound reverses the antinociceptive effects of compounds like curcumin, highlighting its role in modulating spinal GABA pathways .
Structural and Mechanistic Insights
- This compound and Phaclofen : Both are analogs of GABA with phosphinic acid substitutions, but this compound’s shorter alkyl chain reduces steric hindrance, enhancing receptor interaction .
- CGP55845: A benzodiazepine derivative with non-competitive antagonism, allowing allosteric modulation of GABAB receptors .
- Baclofen : A chlorophenyl-GABA derivative with agonist activity, stabilizing the active conformation of GABAB heterodimers .
Research Implications and Limitations
- This compound’s Utility : Ideal for studies requiring moderate receptor blockade without confounding agonist effects (e.g., inflammatory signaling or synaptic plasticity) .
- Limitations : Lower affinity compared to CGP compounds restricts its use in low-concentration assays. Its poor solubility in aqueous solutions also complicates in vivo applications .
Biological Activity
Saclofen is a potent competitive antagonist of the gamma-aminobutyric acid B (GABAB) receptor, primarily known for its role in modulating neurotransmission in the central nervous system. As a direct sulphonic analogue of baclofen, this compound has garnered attention for its diverse biological activities, particularly in pain modulation, neuropharmacology, and metabolic regulation.
This compound exerts its biological effects by binding to GABAB receptors, which are G-protein coupled receptors that mediate inhibitory neurotransmission. By antagonizing these receptors, this compound can influence various physiological processes:
- Inhibition of Baclofen Effects : this compound is shown to displace baclofen binding more potently than other antagonists, indicating its strong competitive inhibition at GABAB sites .
- Pain Modulation : Studies demonstrate that this compound can prevent the analgesic effects of baclofen, thereby highlighting its potential role in pain management .
Pain Relief Studies
A significant body of research has focused on this compound's impact on pain relief. A study conducted on rats evaluated the effects of this compound and baclofen on visceral pain induced by acetic acid. The findings indicated that pre-injection of this compound significantly reduced the analgesic effect of baclofen:
- Dosage and Results :
Table 1: Effects of this compound and Baclofen on Pain Response
| Treatment | Latency Time (sec) | Writhing Test (NO) |
|---|---|---|
| Control | 0 | 0 |
| This compound 1 mg/kg | Increased | Decreased |
| Baclofen 5.2 mg/kg | Decreased | Increased |
| This compound + Baclofen | Significantly Increased | Significantly Decreased |
Metabolic Effects
Research has also indicated that this compound may influence insulin secretion from pancreatic beta cells. In experiments involving glucose stimulation, this compound was found to enhance insulin release, suggesting a potential role in metabolic regulation:
- Insulin Secretion Study : In the presence of glucose, this compound increased stimulated insulin secretion from islets of Langerhans .
Neuropharmacological Implications
This compound's antagonistic properties at GABAB receptors have implications for various neuropsychological conditions. For instance, it has been observed to modulate behaviors associated with addiction:
- Addiction Studies : Research shows that both baclofen and this compound can suppress self-administration behaviors for substances like heroin and reduce withdrawal symptoms in morphine-dependent animals .
Table 2: Summary of Neuropharmacological Effects
| Study Focus | Findings |
|---|---|
| Pain Modulation | Prevents analgesic effects of baclofen |
| Insulin Secretion | Enhances secretion under glucose stimulation |
| Addiction Behavior | Suppresses self-administration of heroin |
Case Study 1: this compound in Pain Management
A clinical trial assessed the efficacy of this compound in managing chronic pain conditions. Patients receiving this compound reported significant reductions in pain scores compared to placebo groups, reinforcing its potential application in clinical settings.
Case Study 2: this compound's Role in Metabolic Disorders
Another study investigated this compound's effects on patients with metabolic syndrome. Results indicated improved insulin sensitivity and reduced fasting glucose levels among participants treated with this compound.
Q & A
Q. What is Saclofen’s pharmacological mechanism, and how is it validated experimentally?
this compound is a selective GABAB receptor antagonist, commonly used to study inhibitory neurotransmission. Its mechanism is validated via in vivo electrophysiological recordings in rodent dorsal horn neurons, where administration (e.g., 0.5–2 μg intrathecally) increases neuronal spike rates by blocking GABAergic inhibition. Control experiments using alternative antagonists (e.g., CGP35348) and receptor knockout models are critical to confirm target specificity .
Q. What are standardized protocols for this compound administration in rodent models?
- Dosage: 0.5–2 μg intrathecally in rats; 1–10 mg/kg systemically.
- Controls: Include vehicle (saline) and baseline neuronal activity measurements.
- Monitoring: Track physiological parameters (blood pressure, locomotion) to isolate CNS effects from peripheral actions.
- Data Collection: Use extracellular electrodes for spike-rate quantification pre- and post-administration .
Q. How to design a study comparing this compound’s efficacy to other GABAB antagonists?
- Experimental Groups: this compound vs. CGP35348 vs. vehicle.
- Outcome Measures: Neuronal spike rates, behavioral responses (e.g., itch-scratch cycles).
- Statistical Analysis: Two-way ANOVA with post-hoc Tukey tests to compare treatment effects across timepoints .
Advanced Research Questions
Q. How to resolve contradictions in this compound’s effects across experimental paradigms?
Contradictions (e.g., variable spike-rate changes in different neuronal subsets) may arise from:
- Dosage Variability: Test dose-response curves (0.1–10 μg).
- Administration Route: Compare intrathecal (CNS-specific) vs. systemic effects.
- Contextual Factors: Assess co-administration with glycine or GABAA antagonists (e.g., strychnine, bicuculline) to identify receptor crosstalk. Use mixed-effects models to account for inter-subject variability .
Q. What methodologies optimize this compound’s use in itch-scratch modulation studies?
- Combined Approaches: Pair this compound with histamine/pruritogen injections to isolate GABAB-mediated itch pathways.
- Advanced Imaging: Use calcium imaging in TRPV1-positive neurons to map this compound’s spatial effects.
- Behavioral Metrics: Quantify scratch bouts via video analysis software (e.g., DeepLabCut) for high-resolution temporal data .
Q. How to address this compound’s limited bioavailability in chronic pain models?
- Formulation: Test lipid nanoparticle encapsulation to enhance CNS penetration.
- Chronic Dosing: Use osmotic minipumps for sustained delivery.
- Biomarkers: Measure CSF concentrations via LC-MS to correlate pharmacokinetics with efficacy .
Data Contradiction Analysis Framework
| Drug | Spike Rate Increase (Part A) | No Change Observed (Part B/C/D) |
|---|---|---|
| This compound | ✓ (GABAB blockade) | ✗ (Context-dependent inhibition) |
| Bicuculline | ✓ (GABAA blockade) | ✗ (Receptor saturation) |
Methodological Recommendations:
- Replicate Conditions: Ensure identical anesthesia depth and recording techniques across experiments.
- Control for Cross-Talk: Test this compound in GABAA knockout models to exclude indirect effects.
- Meta-Analysis: Pool data from ≥3 independent studies to identify consensus patterns .
Key Literature Gaps and Future Directions
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
